molecular formula C12H14N2O2S B2544581 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 273204-79-8

3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No. B2544581
CAS RN: 273204-79-8
M. Wt: 250.32
InChI Key: CAUGDXQJTRCWPS-UHFFFAOYSA-N
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Description

3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione, also known as Ro15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It is a potent antagonist of the GABA-A receptor and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a selective antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. By blocking the action of GABA at the receptor, 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can reverse the effects of benzodiazepines and other GABAergic drugs.
Biochemical and Physiological Effects:
3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anti-anxiety effects. It has also been shown to increase the release of glutamate, which may contribute to its pro-convulsant effects.

Advantages and Limitations for Lab Experiments

One advantage of 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is that it is a selective antagonist of the GABA-A receptor, which allows for more precise manipulation of the receptor compared to other non-selective antagonists. One limitation is that it has a short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione. One area of interest is its potential use as a treatment for alcoholism and drug addiction. Another area of interest is its potential use as a tool to study the role of the GABA-A receptor in neurological disorders such as epilepsy and anxiety disorders. Additionally, further research is needed to elucidate the mechanisms of action of 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves the reaction of 2-amino-5-methylthio-3H-1,4-benzodiazepine-4,7-dione with ethyl acrylate in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to yield 3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione.

Scientific Research Applications

3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been used to study the role of the GABA-A receptor in alcoholism and drug addiction, as well as to investigate the mechanisms of action of other benzodiazepines.

properties

IUPAC Name

3-(2-methylsulfanylethyl)-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-17-7-6-10-12(16)13-9-5-3-2-4-8(9)11(15)14-10/h2-5,10H,6-7H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUGDXQJTRCWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC1C(=O)NC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(methylsulfanyl)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

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